molecular formula C7H5ClF3NO B1412209 4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 1227595-21-2

4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B1412209
CAS No.: 1227595-21-2
M. Wt: 211.57 g/mol
InChI Key: PUACKOOYISSPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chloromethyl, hydroxy, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine typically involves the chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine. The reaction is carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position . The reaction conditions, such as temperature and the molar ratio of chlorine gas, are crucial to achieving high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .

Properties

IUPAC Name

4-(chloromethyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-2-4-1-6(13)12-3-5(4)7(9,10)11/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUACKOOYISSPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 5
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.